molecular formula C11H13NO3 B14856278 Methyl 3-aminochromane-7-carboxylate

Methyl 3-aminochromane-7-carboxylate

Cat. No.: B14856278
M. Wt: 207.23 g/mol
InChI Key: FYEXMNAFRWJYNQ-UHFFFAOYSA-N
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Description

Methyl 3-aminochromane-7-carboxylate is a chemical compound belonging to the chromane family. Chromanes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromane ring system with an amino group at the 3-position and a carboxylate ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminochromane-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a phenol derivative with an amino acid ester, followed by cyclization and esterification. The reaction conditions often include the use of acidic or basic catalysts and solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminochromane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted chromane derivatives.

Scientific Research Applications

Methyl 3-aminochromane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-aminochromane-7-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chromane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 3-amino-1-benzothiophene-2-carboxylate

Uniqueness

Methyl 3-aminochromane-7-carboxylate is unique due to its specific chromane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-amino-3,4-dihydro-2H-chromene-7-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-7-4-9(12)6-15-10(7)5-8/h2-3,5,9H,4,6,12H2,1H3

InChI Key

FYEXMNAFRWJYNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CO2)N)C=C1

Origin of Product

United States

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